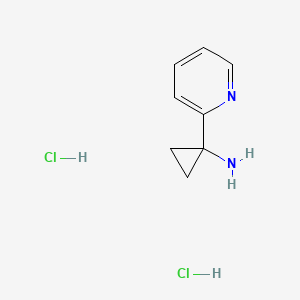

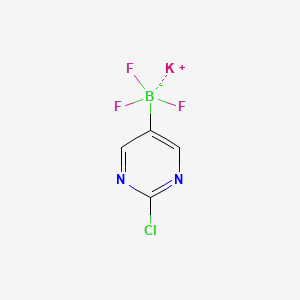

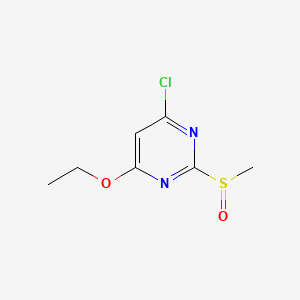

![molecular formula C12H16N2 B577862 1-Benzyl-1,6-diazaspiro[3.3]heptane CAS No. 1223573-42-9](/img/structure/B577862.png)

1-Benzyl-1,6-diazaspiro[3.3]heptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-1,6-diazaspiro[3.3]heptane is a unique chemical compound that is part of a collection of unique chemicals . It is provided to early discovery researchers for their studies . The compound is also available in the form of hemioxalate .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-1,6-diazaspiro[3.3]heptane can be represented by the SMILES stringO=C(O)C(O)=O.C1(CN2CCC23CNC3)=CC=CC=C1.C4(CN5CCC56CNC6)=CC=CC=C4 . The InChI representation is 1S/2C12H16N2.C2H2O4/c2*1-2-4-11(5-3-1)8-14-7-6-12(14)9-13-10-12;3-1(4)2(5)6/h2*1-5,13H,6-10H2;(H,3,4)(H,5,6) . Physical And Chemical Properties Analysis

1-Benzyl-1,6-diazaspiro[3.3]heptane is a solid compound . The compound’s molecular weight is 261.19 . The storage temperature is room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Properties

1-Benzyl-1,6-diazaspiro[3.3]heptane belongs to the broader class of 2,6-diazaspiro[3.3]heptane compounds, which have been synthesized and applied in chemical reactions due to their unique structural and chemical properties. Burkhard and Carreira (2008) highlighted the concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block, demonstrating its utility in arene amination reactions to yield a variety of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes (Burkhard & Carreira, 2008). Hamza et al. (2007) described a practical route to 2,6-diazaspiro[3.3]heptanes via reductive amination of a readily available aldehyde, which can be scaled for library or large-scale synthesis, emphasizing the compound's accessibility and potential for diverse chemical applications (Hamza et al., 2007).

Applications in Drug Discovery and Medicinal Chemistry

The synthesis and application of 1-Benzyl-1,6-diazaspiro[3.3]heptane and its derivatives have been extensively studied for their potential in drug discovery. Guérot et al. (2011) explored the synthesis of novel angular spirocyclic azetidines, including gem-difluoro and gem-dimethyl variants of the angular 1,6-diazaspiro[3.3]heptane module. These compounds were prepared in high yields and are of interest for the synthesis of building blocks in drug discovery (Guérot et al., 2011). Furthermore, Pancholi et al. (2018) described the synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as analogues of hexahydropyridazine, showcasing the versatility of diazaspiro compounds in creating structurally complex and potentially pharmacologically active molecules (Pancholi et al., 2018).

Conformational Studies and Chiral Molecules

Naruse and Kugiya (2013) designed a new axially chiral molecule, 2,6-diphosphaspiro[3.3]heptane, which demonstrated conformational rigidity. This research highlighted the importance of conformational studies in the development of chiral molecules with potential applications in asymmetric synthesis and catalysis. Although this study focused on a phosphorus analogue, it underscores the broader relevance of spiroheptane structures, including 1-Benzyl-1,6-diazaspiro[3.3]heptane, in designing molecules with desired chiral properties (Naruse & Kugiya, 2013).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral . The safety information includes hazard statements such as H301 and precautionary statements like P301 + P330 + P331 + P310 . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

1-benzyl-1,6-diazaspiro[3.3]heptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-2-4-11(5-3-1)8-14-7-6-12(14)9-13-10-12/h1-5,13H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNOPAFADPEJRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C12CNC2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1,6-diazaspiro[3.3]heptane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

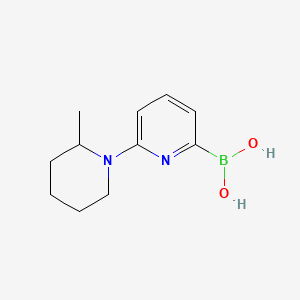

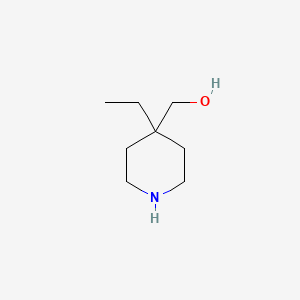

![2-Oxa-7-azaspiro[3.5]nonane acetate](/img/structure/B577786.png)

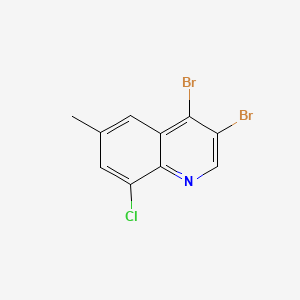

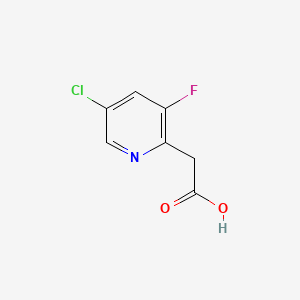

![(2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-bromophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B577787.png)

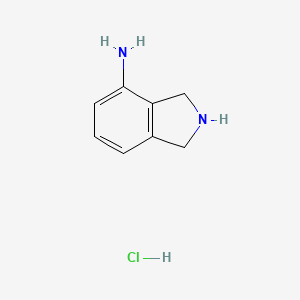

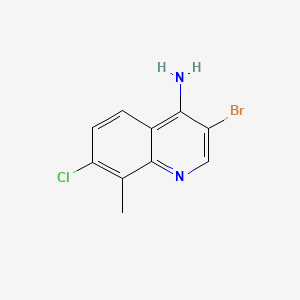

![tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide](/img/structure/B577788.png)